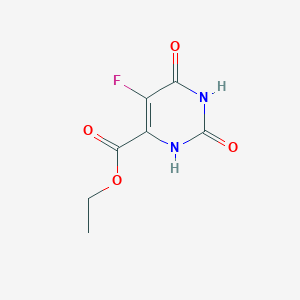

Ethyl 5-fluoroorotate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 5-fluoroorotate is a fluorinated derivative of orotic acid, a pyrimidine precursor. This compound is of significant interest due to its potential applications in various fields, including chemistry, biology, and medicine. Its unique structure, which includes a fluorine atom, imparts distinct chemical properties that make it valuable for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 5-fluoroorotate can be synthesized through several methods. One common approach involves the reaction of orotic acid with ethyl iodide in the presence of a base, such as potassium carbonate, to form ethyl orotate. This intermediate is then fluorinated using a fluorinating agent like diethylaminosulfur trifluoride (DAST) to yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-fluoroorotate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into different fluorinated derivatives.

Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride are used.

Substitution: Reagents such as sodium hydride and alkyl halides are employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce various fluorinated alcohols .

Scientific Research Applications

Ethyl 5-fluoroorotate has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

Biology: The compound is studied for its potential as a biochemical probe due to its ability to interact with biological molecules.

Mechanism of Action

The mechanism by which ethyl 5-fluoroorotate exerts its effects involves its interaction with cellular enzymes and nucleic acids. The fluorine atom in its structure allows it to mimic natural pyrimidines, thereby inhibiting key enzymes involved in DNA and RNA synthesis. This inhibition can lead to the disruption of cellular processes, making it a potential candidate for anticancer therapies .

Comparison with Similar Compounds

Ethyl 5-fluoroorotate can be compared with other fluorinated pyrimidines, such as:

Mthis compound: This compound is similar in structure but differs in its ester group, which can affect its biological activity and cell entry mechanisms.

Uniqueness: this compound’s unique combination of a fluorine atom and an ethyl ester group imparts specific chemical and biological properties that distinguish it from other fluorinated pyrimidines.

Biological Activity

Ethyl 5-fluoroorotate is a fluorinated derivative of orotic acid, a compound that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and genetic studies. This compound is part of a broader class of pyrimidine analogs, which are known for their roles in inhibiting nucleic acid synthesis and exerting cytotoxic effects on rapidly dividing cells.

This compound acts primarily as an inhibitor of dihydroorotate dehydrogenase (DHODH), an enzyme crucial for the de novo synthesis of pyrimidines. By inhibiting this enzyme, this compound disrupts the production of uridine monophosphate (UMP), leading to reduced RNA and DNA synthesis in proliferating cells. This mechanism is similar to that of other fluorinated pyrimidines, such as 5-fluorouracil (5-FU).

Antitumor Activity

Research has indicated that this compound exhibits significant antitumor activity across various cancer cell lines. In vitro studies have shown that it can induce apoptosis in cancer cells by triggering pathways associated with cell cycle arrest and programmed cell death. The compound's effectiveness is often quantified using metrics such as the half-maximal inhibitory concentration (IC50), which varies depending on the specific cancer type being studied.

Table 1: Summary of Antitumor Activity

| Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical Cancer) | 15 | Apoptosis induction |

| MCF-7 (Breast Cancer) | 20 | Cell cycle arrest |

| A549 (Lung Cancer) | 25 | Inhibition of DNA synthesis |

Antiviral Properties

In addition to its antitumor effects, this compound has demonstrated antiviral activity. Studies have shown that it can inhibit the replication of certain viruses, including herpes simplex virus (HSV). The compound's antiviral mechanism is thought to involve interference with viral RNA synthesis, similar to its action on cellular nucleic acid synthesis.

Case Study: Antiviral Efficacy Against HSV

In a controlled study, this compound was tested against HSV-infected cell cultures. The results indicated a significant reduction in viral load, with an effective dose resulting in over 90% inhibition of viral replication at concentrations as low as 10 µM.

Genetic Applications

This compound is also utilized in molecular biology as a selective agent in yeast genetics. It serves as a counter-selection marker in yeast strains that possess mutations in the URA3 gene, allowing researchers to effectively isolate and identify genetically modified organisms.

Table 2: Applications in Yeast Genetics

| Application | Description |

|---|---|

| Plasmid Curing | Removes plasmids from yeast strains |

| Allelic Replacement | Facilitates targeted gene replacement |

| Two-Hybrid Screening | Identifies protein-protein interactions |

Safety and Toxicity Profile

While this compound shows promise as an antitumor and antiviral agent, its safety profile is crucial for therapeutic applications. Preliminary toxicity studies indicate that the compound exhibits relatively low toxicity in mammalian models at therapeutic doses. However, further studies are necessary to fully understand its pharmacokinetics and long-term effects.

Properties

IUPAC Name |

ethyl 5-fluoro-2,4-dioxo-1H-pyrimidine-6-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FN2O4/c1-2-14-6(12)4-3(8)5(11)10-7(13)9-4/h2H2,1H3,(H2,9,10,11,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHDKYQDYDDQOGE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=O)NC(=O)N1)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.